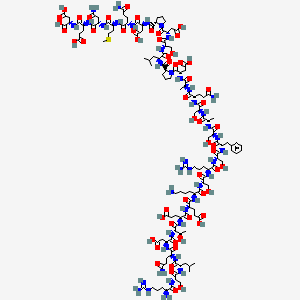
5-Methoxypicolinimidamide hydrochloride
Overview
Description
5-Methoxypicolinimidamide hydrochloride is a chemical compound with the CAS Number: 1179359-60-4 and a molecular weight of 187.63 . It has the IUPAC name 5-methoxy-2-pyridinecarboximidamide hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Methoxypicolinimidamide hydrochloride is 1S/C7H9N3O.ClH/c1-11-5-2-3-6 (7 (8)9)10-4-5;/h2-4H,1H3, (H3,8,9);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Methoxypicolinimidamide hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
1. Drug Carrier Potential
- Selective Drug Loading: Methoxy-modified kaolinite, a type of clay, has been studied for its potential as a novel carrier for anticancer drugs like 5-fluorouracil (5FU). The methoxy-modification facilitates the selective loading of the drug into the interlayer space of kaolinite, thus controlling its release. This selective loading and controlled release, particularly in simulated colonic fluid, highlight its potential for oral formulation in colon-specific drug delivery (Tan et al., 2017).
2. Analytical Chemistry
- Electrophoretic Analysis in Pharmaceuticals: The compound 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole dihydrochloride, a component of the Afobazol medication, has been analyzed using capillary zone electrophoresis. This method, along with gas chromatography, offers reliable analysis of such compounds in pharmaceutical preparations (Burykin et al., 2014).
3. Chemical Synthesis and Applications
- Synthesis of Novel Compounds: The synthesis of novel compounds derived from methoxy-substituted precursors, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has been explored. These compounds exhibit potential as anti-inflammatory and analgesic agents, highlighting the utility of methoxy derivatives in the development of new pharmacological substances (Abu‐Hashem et al., 2020).
4. Tubulin-Polymerization Inhibitors
- Development of Tubulin Inhibitors: Research has been conducted on compounds like 6-methoxy-1,2,3,4-tetrahydroquinoline, which act as inhibitors of tubulin polymerization, targeting the colchicine site. These studies are significant for developing novel treatments targeting cancer, given the role of tubulin in cell division (Xiao-Feng Wang et al., 2014).
5. Neuroscience Research
- Role in Cognitive Functions: Compounds like SB-399885, which includes a methoxy group, have been studied for their affinity to 5-HT6 receptors and potential cognitive enhancing properties. This research is particularly relevant for understanding and potentially treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-methoxypyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c1-11-5-2-3-6(7(8)9)10-4-5;/h2-4H,1H3,(H3,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXGSCNOQOBHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704288 | |
| Record name | 5-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxypicolinimidamide hydrochloride | |
CAS RN |
1179359-60-4 | |
| Record name | 2-Pyridinecarboximidamide, 5-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1179359-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3026824.png)

![4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3026830.png)

![methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B3026834.png)

![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B3026836.png)
